molecular formula C17H26O11 B14781815 methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

Cat. No.: B14781815
M. Wt: 406.4 g/mol
InChI Key: KKSYAZCUYVRKML-UWVIJCLTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Shanzhiside methyl ester can be synthesized through various methods, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). These methods involve the isolation and purification of the compound from plant extracts, followed by validation through spectral analysis .

Industrial Production Methods: Industrial production of shanzhiside methyl ester typically involves the extraction of the compound from plants such as Lamiophlomis rotata and Barleria prionitis. The process includes the use of solvents like methanol and chloroform in specific proportions to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Shanzhiside methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and solvents like methanol and chloroform. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed: The major products formed from these reactions include modified iridoid glycosides with enhanced biological activities. These products are often used in further research and development of therapeutic agents .

Comparison with Similar Compounds

Shanzhiside methyl ester is unique among iridoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7?,8?,9?,10?,11?,12?,13?,15?,16?,17-/m0/s1

InChI Key

KKSYAZCUYVRKML-UWVIJCLTSA-N

Isomeric SMILES

C[C@@]1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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